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Compound of Interest

Compound Name: trans-2-Tridecen-1-ol

Cat. No.: B7803506 Get Quote

For researchers, scientists, and drug development professionals, the precise structural

confirmation of a synthesized molecule is paramount. This guide provides a comprehensive

comparison of the spectroscopic data for synthetic trans-2-Tridecen-1-ol against its expected

literature values and its isomers, cis-2-Tridecen-1-ol and 12-Tridecen-1-ol. Detailed

experimental protocols and data presented in clear, tabular formats support the validation

process.

The correct identification of trans-2-Tridecen-1-ol, a long-chain unsaturated alcohol, is critical

in various research applications, including its potential use as a biochemical reagent.[1]

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its

molecular structure. This guide will walk through the interpretation of the spectral data to

confirm the trans configuration of the double bond at the C2 position and the overall molecular

integrity.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of synthetic trans-2-Tridecen-
1-ol and its cis and positional isomers.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
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Assignment

Synthetic trans-2-

Tridecen-1-ol

(Expected)

cis-2-Tridecen-1-ol

(Literature)

12-Tridecen-1-ol

(Literature)

H-1
~4.08 ppm (d, J=~5.0

Hz)

~4.18 ppm (d, J=~6.5

Hz)

~3.64 ppm (t, J=6.6

Hz)

H-2
~5.68 ppm (dt,

J=~15.0, 6.0 Hz)

~5.55 ppm (dt,

J=~11.0, 7.0 Hz)
-

H-3
~5.59 ppm (dt,

J=~15.0, 7.0 Hz)

~5.65 ppm (dt,

J=~11.0, 7.5 Hz)
-

-CH₂- (chain) ~1.20-1.40 ppm (m) ~1.20-1.40 ppm (m) ~1.25-1.63 ppm (m)

-CH₃
~0.88 ppm (t, J=~7.0

Hz)

~0.88 ppm (t, J=~7.0

Hz)

~0.95 ppm (d, J=6.4

Hz)

-OH Variable Variable Variable

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

Assignment

Synthetic trans-2-

Tridecen-1-ol

(Expected)

cis-2-Tridecen-1-ol

(Literature)

12-Tridecen-1-ol

(Literature)

C-1 ~63.8 ppm ~58.5 ppm ~62.9 ppm

C-2 ~129.5 ppm ~128.7 ppm -

C-3 ~133.0 ppm ~131.5 ppm -

C-4 to C-12 ~22.7-32.5 ppm ~22.7-32.0 ppm ~25.7-37.5 ppm

C-13 ~14.1 ppm ~14.1 ppm ~22.4 ppm

Table 3: IR and Mass Spectrometry Data
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Spectroscopic

Feature

Synthetic trans-2-

Tridecen-1-ol
cis-2-Tridecen-1-ol 12-Tridecen-1-ol

IR: ν(O-H) (cm⁻¹) ~3330 (broad) ~3330 (broad) ~3330 (broad)

IR: ν(C-H) (cm⁻¹) ~2920, ~2850 ~2920, ~2850 ~2925, ~2855

IR: ν(C=C) (cm⁻¹) ~1670 (weak) ~1655 (weak) ~1640 (weak)

IR: δ(=C-H) (cm⁻¹) ~965 (strong) ~720 (strong) ~910, ~990

MS (m/z): [M]⁺ 198 198 198

MS: Key Fragments

180, 165, 151, 137,

123, 109, 95, 81, 67,

55, 41

180, 165, 151, 137,

123, 109, 95, 81, 67,

55, 41

180, 165, 151, 137,

123, 109, 95, 81, 67,

55, 43

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: Bruker Avance 400 MHz spectrometer.

Solvent: Deuterated chloroform (CDCl₃).

Concentration: Approximately 10 mg of the sample in 0.7 mL of solvent.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8223.685 Hz

¹³C NMR:
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Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038.461 Hz

Data Processing: All spectra were processed using MestReNova software. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

Sample Preparation: A thin film of the neat liquid sample was placed between two sodium

chloride (NaCl) plates.

Measurement Range: 4000-600 cm⁻¹.

Resolution: 4 cm⁻¹.

Data Acquisition: 16 scans were co-added to obtain the final spectrum.

Mass Spectrometry (MS)
Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective

Detector.

Ionization Mode: Electron Ionization (EI) at 70 eV.

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at a rate of

10°C/min, and held for 10 min.

Mass Range: m/z 40-550.
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Visualization of the Validation Workflow
The logical flow for validating the structure of synthetic trans-2-Tridecen-1-ol is depicted in the

following diagram.

Workflow for Spectroscopic Validation of Synthetic trans-2-Tridecen-1-ol
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Compare NMR DataCompare IR Data Compare MS Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

To cite this document: BenchChem. [Validating the Structure of Synthetic trans-2-Tridecen-1-
ol: A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7803506#validating-the-structure-of-synthetic-trans-
2-tridecen-1-ol-with-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science
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